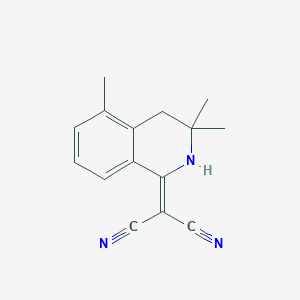![molecular formula C24H23NO7 B11504541 2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11504541.png)
2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[76001,1203,8]pentadeca-3,5,7,11-tetraene-13,14-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxyphenyl group, and a tetracyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the methoxyphenyl moiety.
Scientific Research Applications
2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[76001,12
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis of novel compounds, and development of new materials.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for specific diseases.
Industry: It may find use in the development of new materials, coatings, or other industrial applications where its unique properties are advantageous.
Mechanism of Action
The mechanism by which 2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione exerts its effects is not well-documented. its molecular structure suggests potential interactions with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione
- 3-Hydroxy-4-methoxyphenylacetic acid
- 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxychromenium
Uniqueness
The uniqueness of this compound lies in its complex tetracyclic structure and the presence of multiple functional groups. This combination of features makes it distinct from other similar compounds and provides a wide range of potential chemical and biological activities.
Properties
Molecular Formula |
C24H23NO7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione |
InChI |
InChI=1S/C24H23NO7/c1-13(2)12-25-21(27)19(26)18-20(14-8-10-15(31-3)11-9-14)32-24(30)17-7-5-4-6-16(17)23(28,29)22(18,24)25/h4-11,13,28-30H,12H2,1-3H3 |
InChI Key |
JSJOIGIVOQSWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)C2=C(OC3(C21C(C4=CC=CC=C43)(O)O)O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-ethyl-5-methyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)thiophene-3-carboxylate](/img/structure/B11504474.png)
![2-{[2-(5-methyl-2-furyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11504476.png)
![1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11504486.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide](/img/structure/B11504489.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504492.png)
![{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine](/img/structure/B11504500.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11504502.png)
![Tetrahydrofuran-2-carboxylic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester](/img/structure/B11504509.png)
![8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11504517.png)
![Methyl 1,6-dimethyl-4-[4-(morpholin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11504524.png)
![2-fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11504530.png)


![1-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11504542.png)
